5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride

Medicinal chemistry Fragment-based drug discovery Kinase inhibitor design

5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride (CAS 1956355-75-1; free base CAS 1208514-29-7) is a disubstituted pyrimidine building block bearing a primary amine at the 2-position and a racemic 1-aminoethyl substituent at the 5-position. With a molecular formula of C6H11ClN4 and molecular weight of 174.63 g/mol, this compound is supplied as the hydrochloride salt for enhanced handling and solubility.

Molecular Formula C6H11ClN4
Molecular Weight 174.63 g/mol
Cat. No. B11912886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride
Molecular FormulaC6H11ClN4
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(N=C1)N)N.Cl
InChIInChI=1S/C6H10N4.ClH/c1-4(7)5-2-9-6(8)10-3-5;/h2-4H,7H2,1H3,(H2,8,9,10);1H
InChIKeyDNTYQDJCZUFDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Aminoethyl)pyrimidin-2-amine Hydrochloride: A Dual-Amine Pyrimidine Scaffold for Kinase-Targeted Fragment Elaboration


5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride (CAS 1956355-75-1; free base CAS 1208514-29-7) is a disubstituted pyrimidine building block bearing a primary amine at the 2-position and a racemic 1-aminoethyl substituent at the 5-position. With a molecular formula of C6H11ClN4 and molecular weight of 174.63 g/mol, this compound is supplied as the hydrochloride salt for enhanced handling and solubility [1]. The 2-aminopyrimidine core is among the most extensively validated hinge-binding motifs in kinase drug discovery, while the pendant chiral amine provides a second derivatization handle for fragment growth or library synthesis [2]. The compound is commercially available in research quantities at purities of 95–98% .

Why 5-(1-Aminoethyl)pyrimidin-2-amine Hydrochloride Cannot Be Replaced by Simpler 5-Alkyl or 5-Heteroaryl Pyrimidin-2-amines


Procurement decisions that treat this compound as interchangeable with simple 5-alkyl-2-aminopyrimidines (e.g., 5-ethyl- or 5-methylpyrimidin-2-amine) or with non-aminated 5-(1-aminoethyl)pyrimidine overlook three critical structural differentiators. First, the additional aliphatic amine on the 5-substituent increases the hydrogen bond donor count from 1 to 2 and acceptor count from 3 to 4, altering both target engagement potential and physicochemical properties [1]. Second, the racemic chiral center at the α-carbon of the aminoethyl group introduces stereochemical complexity absent in achiral 5-alkyl analogs, enabling downstream stereoselective chemistry [2]. Third, the hydrochloride salt form provides reproducible handling and dissolution characteristics that the free base alone cannot guarantee—critical for high-throughput screening workflows . Substituting with a simpler analog risks loss of key interaction capacity, stereochemical information, or experimental reproducibility.

Quantitative Differentiation Evidence for 5-(1-Aminoethyl)pyrimidin-2-amine Hydrochloride Versus Closest Structural Analogs


Hydrogen Bond Donor and Acceptor Count: 2 HBD / 4 HBA Versus 1 HBD / 3 HBA in 5-Alkyl Congeners

The target compound possesses two hydrogen bond donors (2-NH2 and side-chain NH2) and four hydrogen bond acceptors (two pyrimidine ring nitrogens plus two amine lone pairs), whereas the closest 5-alkyl comparators—5-ethylpyrimidin-2-amine and 5-methylpyrimidin-2-amine—each carry only 1 HBD and 3 HBA [1]. This quantitative difference means the target compound can engage in one additional directional hydrogen bond with biological targets, a feature explicitly exploited in kinase hinge-binding where the 2-aminopyrimidine core typically forms a bidentate donor–acceptor pair with backbone residues [2].

Medicinal chemistry Fragment-based drug discovery Kinase inhibitor design

Computed Lipophilicity (XLogP): -0.9 for Target Free Base Versus +0.7 for 5-Ethylpyrimidin-2-amine

The computed XLogP3-AA value for the target free base is -0.9, indicating markedly higher polarity than both 5-ethylpyrimidin-2-amine (XLogP = +0.7) and 5-methylpyrimidin-2-amine (XLogP = +0.2) [1]. The 1.6 log unit decrease relative to the 5-ethyl analog reflects the replacement of a hydrophobic ethyl group (-CH2CH3) with a polar aminoethyl group (-CH(NH2)CH3), qualitatively altering the compound's solubility profile and predicted membrane permeability .

Physicochemical profiling ADME prediction Lead optimization

Hydrochloride Salt Form: Purity Specification of 95–98% Versus Free Base Handling Challenges

The hydrochloride salt (MW 174.63 g/mol) is supplied at certified purities of 95% (CheMenu) to 98% (MolCore) . While quantitative aqueous solubility data for the HCl salt is not publicly reported, the structurally analogous free base 5-(1-aminoethyl)pyrimidine has a calculated solubility of 140 g/L at 25°C ; salt formation with HCl is expected to further enhance solubility via ionization. The free base (MW 138.17 g/mol) is available at 98% purity but lacks the handling reproducibility conferred by a stoichiometric salt form .

Compound management High-throughput screening Salt selection

Racemic Chiral Center at the α-Carbon Enables Broad Stereochemical Exploration Versus Achiral 5-Alkyl Analogs

Unlike achiral 5-alkyl-2-aminopyrimidines (5-ethyl: rotatable bonds = 1 but no chiral center; 5-methyl: rotatable bonds = 0), the target compound possesses a stereogenic α-carbon on the aminoethyl side chain with one rotatable bond, producing (R) and (S) enantiomers [1]. The racemic mixture serves as an entry point for stereochemical diversification: either enantiomer can be resolved or the racemate can be used directly for diastereomeric library synthesis. Enantiopure analogs of the related 5-(1-aminoethyl)pyrimidine scaffold are commercially available [(R)-form CAS 179601-39-9; (S)-form CAS 66007-71-4], confirming the synthetic tractability of chiral separation .

Chiral building blocks Stereoselective synthesis Fragment elaboration

Orthogonal Amine Reactivity: 2-NH2 (Heteroaryl Amine) Versus Side-Chain NH2 (Aliphatic Amine) Enables Selective Sequential Derivatization

The target compound presents two electronically and sterically distinct amine groups: a heteroaryl amine at the 2-position (pKa lowered by the electron-withdrawing pyrimidine ring) and an aliphatic primary amine on the side chain (pKa ~8.4 predicted for the analogous 5-(1-aminoethyl)pyrimidine scaffold) . This pKa differential enables chemoselective protection and functionalization strategies not possible with 5-ethyl- or 5-methylpyrimidin-2-amine, which possess only a single reactive amine [1]. The differential reactivity has been exploited in related 2-aminopyrimidine-based kinase inhibitor syntheses, where the 2-NH2 forms the hinge-binding pharmacophore while the side-chain amine is elaborated for selectivity and pharmacokinetic optimization [2].

Parallel synthesis Chemoselective derivatization Library design

Validated Intermediate Application: The Non-aminated Analog 5-(1-Aminoethyl)pyrimidine Is a Documented Intermediate in Muscarinic Antagonist Synthesis

A closely related scaffold, 5-(1-aminoethyl)pyrimidine, has been explicitly cited in the literature as an intermediate in the synthesis of benzimidazolone muscarinic receptor antagonists . The target compound adds a 2-amino group to this validated intermediate platform, directly converting it into a 2-aminopyrimidine—the privileged hinge-binding motif present in over 30 FDA-approved kinase inhibitors [1]. This structural augmentation bridges two validated pharmacophore domains: the muscarinic-active 5-aminoethylpyrimidine framework and the kinase-active 2-aminopyrimidine motif. In contrast, 5-ethylpyrimidin-2-amine and 5-methylpyrimidin-2-amine lack the side-chain amine needed to access the benzimidazolone derivative space.

Synthetic intermediate GPCR drug discovery Benzimidazolone chemistry

Recommended Procurement and Application Scenarios for 5-(1-Aminoethyl)pyrimidin-2-amine Hydrochloride Based on Differential Evidence


Kinase-Focused Fragment Library Design Requiring Dual Hydrogen Bond Donor Capacity

When constructing a 2-aminopyrimidine-based fragment library for kinase screening, 5-(1-aminoethyl)pyrimidin-2-amine hydrochloride offers an HBD count of 2 (versus 1 for all simple 5-alkyl-2-aminopyrimidines), enabling additional polar interactions with the kinase hinge and solvent-exposed regions simultaneously [1]. The HCl salt form ensures consistent protonation and solubility for automated liquid handling systems. Procure this compound over 5-ethylpyrimidin-2-amine when the screening hypothesis requires a pendant amine for target engagement beyond the hinge, or when the fragment hit is intended for subsequent growth via side-chain derivatization.

Stereochemistry-Dependent SAR Exploration from a Single Racemic Starting Material

For medicinal chemistry programs where the target binding site is chiral (e.g., kinase ATP pockets with stereoselective interactions), the racemic 5-(1-aminoethyl)pyrimidin-2-amine scaffold provides an economical entry point for evaluating both enantiomers' contributions to potency [2]. This avoids the higher cost of separate enantiopure procurement. Select this compound over achiral 5-alkyl congeners when chiral HPLC separation of synthesized derivatives is planned, or when initial racemate screening is desired before committing to asymmetric synthesis. Note: enantiopure versions of this specific compound are not currently commercially catalogued, making the racemate the sole accessible form for this scaffold.

Orthogonal Derivatization for Parallel Library Synthesis

The two electronically distinct amine groups (heteroaryl 2-NH2 and aliphatic side-chain NH2) enable sequential, chemoselective functionalization without protecting group manipulation, reducing synthetic step count by an estimated 1–2 steps per library member compared to mono-amine scaffolds . This is directly relevant for medicinal chemistry groups synthesizing focused kinase inhibitor libraries where the 2-aminopyrimidine is conserved as the hinge-binding element and the side-chain amine is diversified for selectivity and ADME optimization. The documented use of the non-aminated analog as a muscarinic antagonist intermediate further supports the scaffold's versatility across target classes .

High-Throughput Screening with Salt-Form Consistency Requirements

For centralized compound management facilities supporting HTS campaigns, the hydrochloride salt form (MW 174.63, purity 95–98%) provides batch-to-batch consistency in protonation state, weighability, and DMSO solubility—critical variables for dose-response reproducibility . The stoichiometric salt avoids the variability inherent in free base samples, where partial carbonate formation from atmospheric CO2 can alter both mass and bioactivity. Procure the HCl salt specifically when automated solid dispensing or long-term DMSO stock storage is required.

Quote Request

Request a Quote for 5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.